molecular formula C15H13N3O4 B11074947 N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11074947
M. Wt: 299.28 g/mol
InChI Key: AQTLQIISQKPPGT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of furan-2-carboxylic acid with hydrazine to form the corresponding hydrazide This intermediate is then reacted with 3-methoxybenzoyl chloride to form the oxadiazole ring

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both the furan and methoxyphenyl groups, which confer specific chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential as a bioactive compound compared to similar compounds.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H13N3O4/c1-20-11-5-2-4-10(8-11)13-17-15(22-18-13)14(19)16-9-12-6-3-7-21-12/h2-8H,9H2,1H3,(H,16,19)

InChI Key

AQTLQIISQKPPGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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